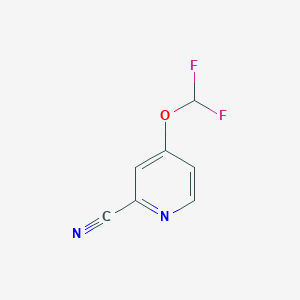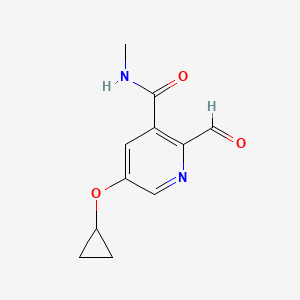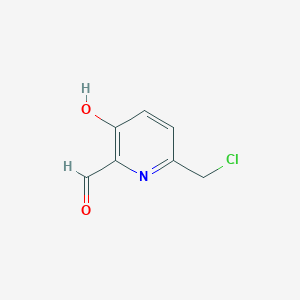![molecular formula C10H13N3O B14854840 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with a tert-butyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by tert-butyl protection of the imidazole nitrogen. The reaction typically requires the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding imidazopyridine N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and the suppression of disease progression .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-B]pyridin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
1,3-Dihydro-2H-imidazo[4,5-B]quinolin-2-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical and biological properties.
1,3-Dihydro-4-phenyl-2H-imidazol-2-one: Contains a phenyl group instead of a tert-butyl group, which may influence its interactions with biological targets.
Uniqueness
The presence of the tert-butyl group in 5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one imparts unique steric and electronic properties to the compound. This can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-tert-butyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-5-4-6-8(12-7)13-9(14)11-6/h4-5H,1-3H3,(H2,11,12,13,14) |
Clave InChI |
FJDUFMZIOHDQHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=C1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


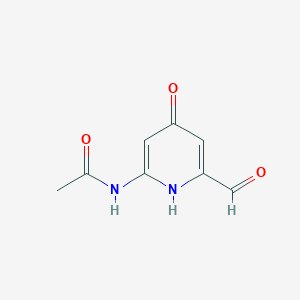
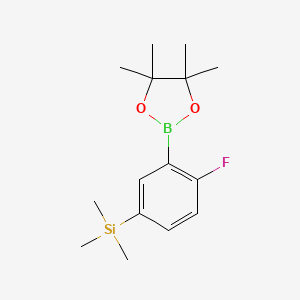


![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
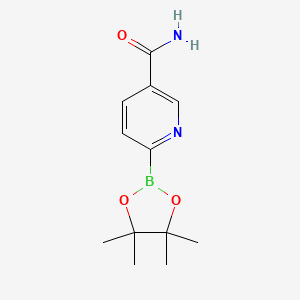
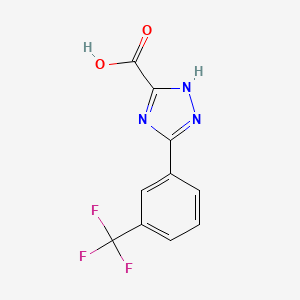
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
